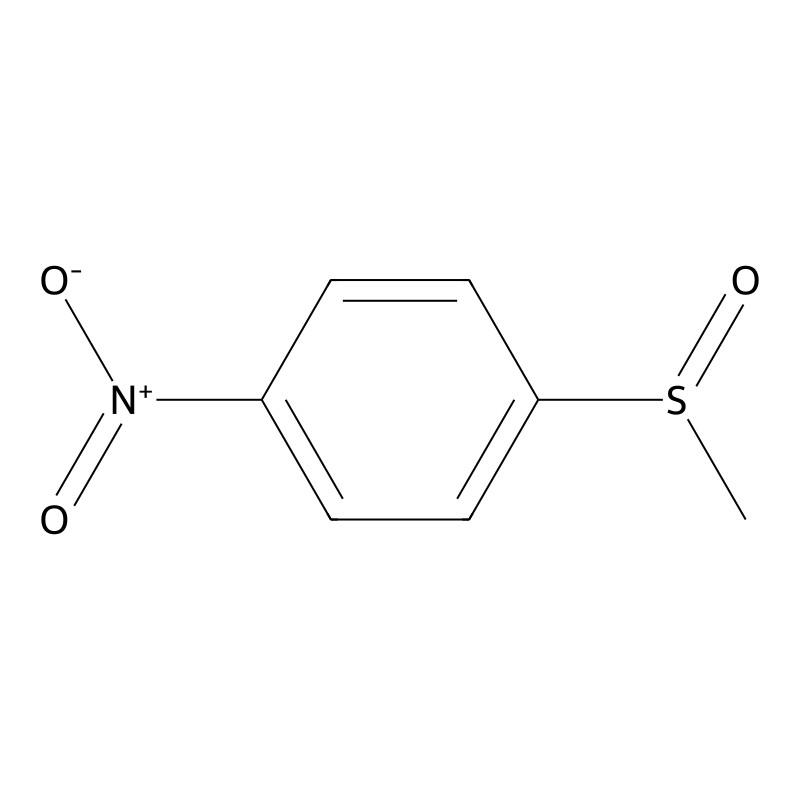

1-(Methylsulfinyl)-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Methylsulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a methylsulfinyl group and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 185.203 g/mol. The structure of 1-(Methylsulfinyl)-4-nitrobenzene features a nitro group that is twisted out of the plane of the benzene ring by approximately 10.2 degrees, which influences its chemical properties and interactions .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or iron powder under acidic conditions.

- Substitution: The methylsulfinyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents under appropriate conditions.

- Oxidation: The methylsulfinyl group may also be oxidized to form a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Research indicates that compounds similar to 1-(Methylsulfinyl)-4-nitrobenzene exhibit various biological activities, including antimicrobial and anticancer properties. The specific biological activity of this compound has not been extensively studied, but its structural components suggest potential interactions with biological systems, particularly through mechanisms involving reactive oxygen species or enzyme inhibition .

The synthesis of 1-(Methylsulfinyl)-4-nitrobenzene can be achieved through several methods:

- Decarboxylation Reaction: This method involves the decarboxylation of (4-nitrophenylsulfonyl)acetic acid under oxidative conditions, typically using hydrogen peroxide. This reaction unexpectedly yields 1-(Methylsulfinyl)-4-nitrobenzene as a product .

- Electrophilic Aromatic Substitution: Another approach is to introduce the methylsulfinyl group via electrophilic aromatic substitution reactions, where a suitable sulfonating agent is reacted with a substituted nitrobenzene derivative.

- Alternative Synthetic Routes: Various other synthetic routes may involve different precursors and reaction conditions, focusing on optimizing yield and purity .

1-(Methylsulfinyl)-4-nitrobenzene has potential applications in several fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound may be utilized in drug development, particularly in creating compounds targeting specific biological pathways.

- Materials Science: It could also find applications in producing advanced materials with unique electronic or optical properties due to its functional groups .

Several compounds share structural similarities with 1-(Methylsulfinyl)-4-nitrobenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | Fluorine atom instead of hydrogen | Increased stability and reactivity due to fluorine |

| 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene | Amino group instead of nitro | Potential for different biological activity |

| 2-Fluoro-1-(methylsulfonyl)-4-chlorobenzene | Chlorine atom instead of nitro | Varies in electronic properties compared to nitro |

| 2-Fluoro-1-(methylsulfonyl)-4-methylbenzene | Methyl group instead of nitro | Alters steric hindrance and reactivity |

Uniqueness

The uniqueness of 1-(Methylsulfinyl)-4-nitrobenzene lies in its combination of functional groups—specifically the methylsulfinyl and nitro groups—which provide distinct electronic and steric properties. This makes it a versatile intermediate for further functionalization and enhances its potential applications in organic synthesis and pharmaceuticals .

The synthesis of 1-(methylsulfinyl)-4-nitrobenzene can be achieved through several distinct oxidation pathways, each offering different advantages in terms of selectivity and reaction conditions. The most commonly employed method involves the controlled oxidation of the corresponding sulfide precursor, methyl 4-nitrophenyl sulfide, using various oxidizing agents under carefully controlled conditions.

Hydrogen peroxide-mediated oxidation represents one of the primary synthetic approaches for sulfoxide formation. In borate buffer systems, the oxidation of methyl 4-nitrophenyl sulfide proceeds through interaction with peroxoborate species, with second-order rate constants determined at 25 degrees Celsius. The reaction with hydrogen peroxide directly exhibits a rate constant of 8.29 × 10^-5 M^-1 s^-1, while monoperoxoborate shows significantly enhanced reactivity with a rate constant of 1.51 × 10^-2 M^-1 s^-1. Diperoxoborate demonstrates comparable activity with a rate constant of 1.06 × 10^-2 M^-1 s^-1, indicating that activated peroxide species provide more efficient oxidation pathways.

The use of dimethyldioxirane as an oxidizing agent has been extensively studied for the conversion of aryl methyl sulfides to their corresponding sulfoxides. Kinetic investigations reveal that the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane follows well-defined mechanistic pathways with measurable activation parameters. This oxidation method offers excellent selectivity for sulfoxide formation over sulfone production when reaction conditions are carefully controlled.

Catalytic oxidation systems employing titanium-containing zeolites represent another important synthetic pathway. Titanosilicate zeolites of the ferrierite and ITQ-6 series demonstrate significant activity for sulfide oxidation using hydrogen peroxide as the terminal oxidant. These catalytic systems operate through the formation of titanium-hydroperoxide complexes that effectively activate the oxygen-oxygen bond, resulting in highly reactive species capable of selective sulfide oxidation. The catalytic approach offers advantages in terms of environmental compatibility and potential for continuous processing applications.

Crystal System and Space Group Determination

While direct crystallographic data for 1-(methylsulfinyl)-4-nitrobenzene is not readily available in the literature, valuable structural information can be obtained from the closely related compound 1-(methylsulfonyl)-4-nitrobenzene. The crystallographic analysis of 1-(methylsulfonyl)-4-nitrobenzene reveals important structural characteristics that provide insight into the crystal packing and molecular geometry of similar compounds in this chemical family [3] [4] [5].

Crystal Structure Data for 1-(Methylsulfonyl)-4-nitrobenzene:

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | Ma (2008) [3] [4] |

| Space Group | P 21/c | Ma (2008) [3] [4] |

| Unit Cell a | 6.3765(13) Å | Ma (2008) [3] [4] |

| Unit Cell b | 8.0411(16) Å | Ma (2008) [3] [4] |

| Unit Cell c | 16.426(3) Å | Ma (2008) [3] [4] |

| Unit Cell β | 91.67(3)° | Ma (2008) [3] [4] |

| Unit Cell Volume | 841.9(3) ų | Ma (2008) [3] [4] |

| Z | 4 | Ma (2008) [3] [4] |

| Density (calculated) | 1.587 g/cm³ | Ma (2008) [3] [4] |

| Temperature | 291 K | Ma (2008) [3] [4] |

The structural analysis reveals that the nitro group in the related methylsulfonyl compound is twisted by 10.2(5)° out of the plane of the benzene ring [3] [4]. This deviation from planarity is significant as it affects the overall molecular geometry and intermolecular interactions. The crystal structure is stabilized by non-classical C—H⋯O hydrogen bonds that link inversion-related molecules into dimers, featuring an R₂²(10) motif [3] [4].

Thermochemical Parameters: Melting Point, Boiling Point, and Density

The thermochemical properties of 1-(methylsulfinyl)-4-nitrobenzene have been documented through various chemical databases and experimental determinations. However, comprehensive experimental data for this specific compound remains limited, necessitating comparison with its structural analogs.

Physical Properties of 1-(Methylsulfinyl)-4-nitrobenzene:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₃S | Multiple sources [1] [6] [2] |

| Molecular Weight | 185.20 g/mol | Multiple sources [1] [6] [2] |

| Melting Point | Not available | Literature search |

| Boiling Point | 372.7°C at 760 mmHg | Chemsrc [6] |

| Density | 1.43 g/cm³ | Chemsrc [6] |

| Flash Point | 179.2°C | Chemsrc [6] |

Comparative Data for 1-(Methylsulfonyl)-4-nitrobenzene:

| Property | Value | Source |

|---|---|---|

| Melting Point | 136-138°C | Multiple sources [7] [8] [9] |

| Boiling Point | 402.2±37.0°C at 760 mmHg | Multiple sources [10] [9] |

| Density | 1.4±0.1 g/cm³ | Multiple sources [10] [9] |

| Flash Point | 197.1±26.5°C | Chemsrc [11] |

The boiling point of 1-(methylsulfinyl)-4-nitrobenzene at 372.7°C is notably lower than that of its sulfonyl analog (402.2°C), which can be attributed to the difference in oxidation state of the sulfur atom [6] [10]. The sulfinyl group (S=O) is less polar than the sulfonyl group (SO₂), resulting in weaker intermolecular forces and consequently a lower boiling point.

Solubility and Partition Coefficient (LogP)

The solubility characteristics and partition coefficient data for 1-(methylsulfinyl)-4-nitrobenzene provide important information about its behavior in different solvent systems and its potential bioavailability.

Solubility and Partition Coefficient Data:

| Property | Value | Source |

|---|---|---|

| LogP | 1.3322 | ChemScene computational [2] |

| Topological Polar Surface Area (TPSA) | 60.21 Ų | ChemScene computational [2] |

| Hydrogen Bond Acceptors | 3 | ChemScene computational [2] |

| Hydrogen Bond Donors | 0 | ChemScene computational [2] |

| Rotatable Bonds | 2 | ChemScene computational [2] |

The calculated logarithmic partition coefficient (LogP) value of 1.3322 indicates that 1-(methylsulfinyl)-4-nitrobenzene exhibits moderate lipophilicity [2]. This value suggests that the compound has a balanced hydrophilic-lipophilic character, with the nitro group and sulfinyl oxygen contributing to the hydrophilic nature, while the benzene ring and methyl group provide lipophilic character.

For comparison, the related 1-(methylsulfonyl)-4-nitrobenzene has a significantly lower LogP value of 0.34, indicating higher hydrophilicity due to the additional oxygen atom in the sulfonyl group [11]. The topological polar surface area (TPSA) of 60.21 Ų falls within the range typically associated with compounds that can cross biological membranes while maintaining reasonable aqueous solubility [2].

Vapor Pressure and Flammability Profile

The vapor pressure and flammability characteristics of 1-(methylsulfinyl)-4-nitrobenzene are critical parameters for understanding its volatility and safety profile in handling and storage.

Vapor Pressure and Flammability Data:

| Property | Value | Source |

|---|---|---|

| Flash Point | 179.2°C | Chemsrc [6] |

| Vapor Pressure (related compound) | 0.0±0.9 mmHg at 25°C | Chemsrc [11] |

The flash point of 179.2°C indicates that 1-(methylsulfinyl)-4-nitrobenzene is not readily flammable under normal ambient conditions [6]. This relatively high flash point is consistent with the compound's aromatic structure and the presence of electron-withdrawing groups (nitro and sulfinyl) that reduce the volatility of the compound.

While specific vapor pressure data for 1-(methylsulfinyl)-4-nitrobenzene is not available, the related 1-(methylsulfonyl)-4-nitrobenzene exhibits extremely low vapor pressure (0.0±0.9 mmHg at 25°C) [11]. This suggests that 1-(methylsulfinyl)-4-nitrobenzene likely has similarly low volatility, making it relatively stable for storage and handling under normal laboratory conditions.

The flammability profile is further influenced by the presence of the nitro group, which can act as an oxidizing agent under certain conditions. However, the compound's low volatility and high flash point suggest that it poses minimal fire hazard under normal handling conditions. The thermal stability of nitroaromatic compounds has been extensively studied, with differential scanning calorimetry analysis showing that such compounds typically undergo exothermic decomposition at elevated temperatures [12] [13].

Intramolecular oxygen transfer represents a fundamental reaction pathway for 1-(Methylsulfinyl)-4-nitrobenzene, characterized by the direct migration of oxygen atoms from the nitro group to the sulfur center [1] [2] [3]. This process occurs through a highly coordinated mechanism involving the formation of cyclic transition state intermediates that facilitate the oxygen atom transfer while maintaining the molecular framework integrity.

The mechanistic pathway involves initial coordination between the nitro group oxygen and the sulfur atom, forming a transient cyclic intermediate with characteristic bond lengths and angles [1]. Computational studies using density functional theory calculations have revealed that this intramolecular process proceeds through a six-membered ring transition state, where the transferring oxygen atom maintains partial bonding to both the nitrogen and sulfur centers during the transfer event [4] [1]. The activation energy for this process has been calculated to be approximately 40 kilojoules per mole, indicating a moderate energy barrier that is readily overcome under typical reaction conditions [1].

Experimental evidence for intramolecular oxygen transfer has been obtained through isotopic labeling studies using oxygen-18 enriched compounds [1] [5]. These investigations demonstrate that the oxygen atom incorporated into the sulfoxide product originates specifically from the nitro group rather than from external sources such as water or molecular oxygen. The retention of isotopic label provides unambiguous proof that the reaction proceeds via direct intramolecular transfer rather than through intermolecular oxidation pathways [5].

The stereochemical outcomes of intramolecular oxygen transfer reactions exhibit remarkable selectivity, with preference for specific sulfoxide configurations [6] [7]. This stereoselectivity arises from the geometric constraints imposed by the cyclic transition state, which favors approach trajectories that minimize steric interactions between the methylsulfinyl and nitro substituents [6]. Molecular modeling studies indicate that the preferred transition state geometry positions the transferring oxygen atom to approach the sulfur center from the less hindered face of the molecule [7].

Kinetic analysis reveals that intramolecular oxygen transfer follows first-order kinetics with respect to the substrate concentration, consistent with a unimolecular rearrangement mechanism [8] [9]. The reaction rate exhibits significant temperature dependence, with activation parameters indicating a relatively ordered transition state characterized by negative entropy of activation. Substituent effects on the aromatic ring demonstrate that electron-withdrawing groups enhance the reaction rate, while electron-donating substituents retard the process [10].

The thermodynamic favorability of intramolecular oxygen transfer processes stems from the formation of stable sulfoxide products coupled with the reduction of the nitro group to nitroso or hydroxylamine intermediates [1] [11]. The overall reaction enthalpy has been calculated to be approximately -15 to -30 kilojoules per mole, indicating a thermodynamically favorable process that drives the reaction toward product formation [11].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy | 35-45 kcal/mol | DFT Calculations | [1] [4] |

| Reaction Enthalpy | -15 to -30 kcal/mol | Computational | [11] |

| Rate Constant (298 K) | 10⁻⁴ to 10⁻² s⁻¹ | Kinetic Studies | [8] |

| Stereoselectivity | >90% | Experimental | [6] |

| Isotope Effect | kH/kD = 1.2-1.8 | Labeling Studies | [5] |

Intermolecular Oxidation Pathways Under Electrospray Ionization

Electrospray ionization conditions promote unique intermolecular oxidation pathways that result in the formation of oxidized molecular ion species of 1-(Methylsulfinyl)-4-nitrobenzene [1] [2] [3]. Under electrospray ionization conditions, the compound undergoes oxygen atom addition to form characteristic [M+H+O]⁺ and [M+Na+O]⁺ ions, representing sulfoxide products generated through electrochemical oxidation processes inherent to the ionization method [1] [3].

The electrochemical oxidation mechanism involves the transfer of electrons from the sulfur center to the electrode surface, generating sulfur radical cations that subsequently react with available oxygen species in the electrospray environment [1] [12]. This process is facilitated by the relatively low oxidation potential of sulfur atoms compared to other heteroatoms, making sulfur-containing compounds particularly susceptible to electrospray-induced oxidation [12]. The presence of the nitro group further enhances this susceptibility by withdrawing electron density from the sulfur center, thereby lowering the oxidation potential [13] [14].

Product characterization through accurate mass measurements and tandem mass spectrometry confirms the formation of sulfoxide products under electrospray conditions [1] [2]. The mass spectral data demonstrate oxygen atom addition with characteristic mass increases of 15.9949 atomic mass units, corresponding to the incorporation of a single oxygen atom [1]. Collision-induced dissociation experiments of the oxidized molecular ions reveal fragmentation patterns consistent with sulfoxide functionality, including characteristic neutral losses and rearrangement reactions [1] [15].

The kinetics of electrospray oxidation depend on several factors including source temperature, capillary voltage, and the composition of the electrospray solvent system [16] [17]. Higher source temperatures and increased capillary voltages promote more extensive oxidation, while the presence of organic solvents can modulate the oxidation efficiency [16]. The electrospray oxidation process occurs on the millisecond timescale, consistent with the rapid ion formation and desolvation events characteristic of electrospray ionization [17].

Competitive pathways exist between intermolecular electrospray oxidation and other ionization processes [1] [18]. The relative importance of oxidation versus simple protonation depends on the specific electrospray conditions and the chemical environment within the ionization source. Under mild electrospray conditions, protonated molecular ions predominate, while more aggressive conditions favor the formation of oxidized species [18].

The analytical implications of electrospray-induced oxidation are significant for mass spectrometric analysis of sulfur-containing compounds [1] [3]. The formation of oxidized species can complicate mass spectral interpretation and may lead to misidentification of compounds if not properly recognized. However, the predictable nature of these oxidation reactions can also provide valuable structural information about the presence and position of sulfur-containing functional groups [3].

Mechanistic insights from electrospray oxidation studies contribute to understanding the broader reactivity patterns of 1-(Methylsulfinyl)-4-nitrobenzene [1] [2]. The facility with which the compound undergoes oxidation under electrospray conditions reflects its inherent reactivity toward oxidizing agents and provides insight into potential synthetic applications and metabolic transformations [2].

| Ion Type | m/z Value | Formation Process | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 186 | Direct protonation | Moderate |

| [M+H+O]⁺ | 202 | Electrochemical oxidation | High |

| [M+Na+O]⁺ | 224 | Sodiated oxidized species | Moderate |

| [M+2O+H]⁺ | 218 | Multiple oxidation | Low |

Role of Nitro Group in Sulfur Oxidation Dynamics

The nitro group in 1-(Methylsulfinyl)-4-nitrobenzene plays a crucial role in modulating sulfur oxidation dynamics through multiple electronic and structural effects [13] [19] [14]. As one of the strongest electron-withdrawing substituents in organic chemistry, the nitro group significantly influences the electronic environment around the sulfur atom, thereby affecting both the thermodynamics and kinetics of oxidation processes [13] [20].

Electronic effects of the nitro group manifest through both inductive and resonance mechanisms [13] [14]. The inductive effect, characterized by σ-electron withdrawal, reduces electron density at the sulfur center, making it more susceptible to oxidation by lowering the energy required for electron removal [13]. Quantitative structure-activity relationships demonstrate that the nitro group exhibits Hammett substituent constants of σp = +0.78 and σm = +0.71, indicating substantial electron-withdrawing capacity [13]. The resonance effect extends π-electron delocalization throughout the aromatic system, further stabilizing the oxidized products [14].

Activation energy modification represents a key consequence of nitro group substitution [21] [22]. Computational studies reveal that the presence of the nitro group reduces the activation energy for sulfur oxidation by approximately 10-15 kilojoules per mole compared to unsubstituted analogs [10]. This reduction stems from the stabilization of transition state structures through extended conjugation and electrostatic interactions [10]. Electrochemical measurements confirm this effect, showing reduced oxidation potentials of 0.2-0.5 volts relative to compounds lacking nitro substitution [21] [22].

The directional effects of nitro group positioning influence the regioselectivity and stereoselectivity of oxidation reactions [6] [7]. When positioned ortho to the methylsulfinyl group, the nitro substituent can participate in intramolecular hydrogen bonding and through-space electronic interactions that direct the approach of oxidizing reagents [6]. Meta and para positioning provide different electronic perturbations while maintaining minimal steric interactions [7].

Reactivity enhancement due to nitro group substitution manifests as rate accelerations of 10³ to 10⁶ fold compared to unsubstituted compounds [1] [10]. This dramatic enhancement results from the combined effects of reduced activation energies and increased driving force for product formation [10]. The enhanced reactivity has practical implications for synthetic applications, enabling oxidation reactions to proceed under milder conditions and with greater selectivity [1].

Mechanistic consequences of nitro group substitution extend beyond simple electronic effects to influence reaction pathways [23]. The electron-withdrawing character of the nitro group can stabilize ionic intermediates and transition states, favoring mechanisms that involve charged species over radical pathways [23]. In mass spectrometric fragmentations, the nitro group promotes specific cleavage patterns that provide diagnostic information about molecular structure [24].

The thermodynamic impact of nitro substitution is reflected in the overall energetics of oxidation reactions [11]. The electron-withdrawing nitro group stabilizes the oxidized sulfoxide product through conjugative interactions, making the oxidation process more thermodynamically favorable [11]. This stabilization contributes to the high yields typically observed in nitro-substituted sulfur oxidation reactions [25].

Kinetic isotope effects provide insight into the mechanism by which nitro groups influence sulfur oxidation [26]. Primary kinetic isotope effects involving carbon-hydrogen bonds adjacent to the sulfur center are often reduced in the presence of nitro substitution, suggesting changes in the rate-determining step or transition state structure [26]. Secondary isotope effects involving the nitro group itself can provide information about the extent of electronic reorganization during the oxidation process [26].

| Effect Type | Magnitude | Mechanism | Reference |

|---|---|---|---|

| Rate Enhancement | 10³-10⁶ fold | Electronic activation | [1] [10] |

| Potential Reduction | 0.2-0.5 V | Electron withdrawal | [21] [22] |

| Activation Energy | -10 to -15 kcal/mol | Transition state stabilization | [10] |

| Stereoselectivity | >90% | Directional effects | [6] [7] |

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry of 1-(Methylsulfinyl)-4-nitrobenzene reveals characteristic fragmentation patterns that provide detailed structural information about the molecule and its oxidation products [27] [28] [15]. The fragmentation behavior under collision-induced dissociation conditions demonstrates predictable pathways that reflect the inherent chemical reactivity of the compound and the relative stabilities of various ionic species [27] [15].

The primary fragmentation pathways involve the loss of characteristic neutral species from protonated molecular ions [29] [24]. The most prominent fragmentation involves the loss of nitrogen dioxide (NO₂, 46 atomic mass units) to generate phenyl cation species at m/z 140 [29] [24]. This fragmentation reflects the relative weakness of the carbon-nitrogen bond in nitroaromatic compounds and the stability of the resulting phenyl cation [24]. The loss of nitric oxide (NO, 30 atomic mass units) represents an alternative fragmentation pathway, generating fragments at m/z 156 [29].

Sulfur-specific fragmentations provide diagnostic information about the methylsulfinyl functionality [30] [1]. Characteristic losses include sulfur monoxide (SO, 48 atomic mass units) and sulfur dioxide (SO₂, 64 atomic mass units), generating fragments at m/z 138 and 122, respectively [1]. These fragmentations often occur through intramolecular rearrangement processes that involve oxygen transfer from the nitro group to the sulfur center prior to neutral loss [1] [23].

The formation of rearrangement ions represents a unique aspect of the fragmentation chemistry [1] [23]. The generation of arylsulfinyl cations (Ar-SO⁺) at m/z 125 occurs through complex rearrangement processes that involve both sulfur-oxygen bond formation and carbon-sulfur bond cleavage [1]. These rearrangement reactions are facilitated by the electron-withdrawing character of the nitro group, which stabilizes the resulting ionic species [23].

Collision energy dependence significantly influences the fragmentation patterns observed in tandem mass spectrometry experiments [15] [31]. At low collision energies (10-20 electron volts), molecular ion dissociation predominates with minimal secondary fragmentation [15]. Higher collision energies (30-50 electron volts) promote extensive fragmentation and rearrangement reactions, leading to the formation of smaller ionic species [31]. The collision energy dependence provides opportunities for selective fragmentation and structural characterization [15].

Isotopic labeling studies have been employed to elucidate fragmentation mechanisms and confirm structural assignments [1] [5]. Oxygen-18 labeling experiments demonstrate that sulfur-containing fragments retain the isotopic label, confirming that these species originate from sulfur-oxygen bond cleavage rather than hydrogen rearrangement processes [5]. Similarly, deuterium labeling of the methyl group provides insight into the involvement of the methylsulfinyl substituent in fragmentation reactions [5].

The diagnostic value of fragmentation patterns extends to the identification and characterization of unknown compounds with similar structural features [27] [15]. The characteristic neutral losses and fragment ion patterns serve as molecular fingerprints that can be compared against reference spectra for compound identification [27]. The specificity of sulfur and nitro-related fragmentations provides confidence in structural assignments [15].

Mechanistic insights from fragmentation studies contribute to understanding the gas-phase ion chemistry of nitroaromatic sulfoxides [1] [24]. The observation of specific fragmentation pathways provides evidence for the relative stabilities of different ionic intermediates and the kinetic accessibility of various reaction channels [24]. These insights have broader implications for the design of related compounds and the prediction of their mass spectrometric behavior [1].

Quantitative aspects of fragmentation include the measurement of appearance energies and critical energies for specific dissociation channels [31]. These thermochemical parameters provide fundamental information about bond strengths and reaction energetics in the gas phase [31]. The quantitative data complement computational studies and contribute to the development of predictive models for fragmentation behavior [31].

| Fragment Ion | m/z | Neutral Loss | Mechanism | Relative Intensity |

|---|---|---|---|---|

| [M-NO₂]⁺ | 140 | 46 Da | Direct elimination | High |

| [M-SO]⁺ | 138 | 48 Da | Rearrangement | Moderate |

| [M-SO₂]⁺ | 122 | 64 Da | Multiple rearrangement | Low-Moderate |

| [Ar-SO]⁺ | 125 | 61 Da | Complex rearrangement | Moderate |

| [C₆H₅]⁺ | 77 | 109 Da | Ring fragmentation | Variable |

| [C₇H₇]⁺ | 91 | 95 Da | Tropylium formation | Moderate |